molecular formula C14H18O5 B7829193 1,4-Dimethyl 2-[(4-methoxyphenyl)methyl]butanedioate

1,4-Dimethyl 2-[(4-methoxyphenyl)methyl]butanedioate

Cat. No.: B7829193
M. Wt: 266.29 g/mol
InChI Key: PEISRBZCWDSMKY-UHFFFAOYSA-N
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Description

1,4-Dimethyl 2-[(4-methoxyphenyl)methyl]butanedioate is an organic compound with a complex structure that includes a methoxyphenyl group and a butanedioate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethyl 2-[(4-methoxyphenyl)methyl]butanedioate can be achieved through several synthetic routes. One common method involves the esterification of 1,4-dimethylbutanedioic acid with 4-methoxybenzyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl 2-[(4-methoxyphenyl)methyl]butanedioate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as halides (e.g., NaBr) can be used for substitution reactions.

Major Products Formed

  • Oxidation

Properties

IUPAC Name

dimethyl 2-[(4-methoxyphenyl)methyl]butanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O5/c1-17-12-6-4-10(5-7-12)8-11(14(16)19-3)9-13(15)18-2/h4-7,11H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEISRBZCWDSMKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(CC(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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